2,5-difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO5S3/c17-11-5-6-12(18)14(9-11)27(22,23)19-10-15(13-3-1-7-24-13)26(20,21)16-4-2-8-25-16/h1-9,15,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTKNUOCMOGEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan and thiophene rings: These heterocyclic rings are synthesized separately using standard organic synthesis techniques.
Sulfonylation: The thiophene ring is sulfonylated using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
Coupling: The furan and thiophene rings are then coupled to the benzenesulfonamide backbone through a series of reactions involving nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields thiophene sulfone, while substitution of fluorine atoms can lead to a variety of substituted benzenesulfonamides.
Scientific Research Applications
The sulfonamide moiety in this compound is known for its ability to mimic natural substrates, allowing it to inhibit specific enzymes effectively. The furan and thiophene rings may facilitate interactions with biological membranes or proteins, contributing to its potential therapeutic effects.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant enzyme inhibition and cytotoxic effects against various cancer cell lines. Preliminary studies suggest that 2,5-difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide may also possess anticancer properties due to its structural characteristics that promote interaction with cancer-related targets.
Case Study: Enzyme Inhibition
Studies utilizing molecular docking and enzyme inhibition assays have shown that this compound can form hydrogen bonds and coordinate bonds with amino acid residues in target enzymes. This interaction enhances its inhibitory effects, making it a candidate for further investigation in the context of cancer therapy.
Applications in Drug Development
The unique combination of heterocyclic rings (furan and thiophene) provides distinct electronic properties that enhance biological interactions compared to other similar compounds. The fluorine substitution further contributes to its stability and potential applications in drug development.
NLRP3 Inflammasome Inhibition
Recent research has highlighted the role of the NLRP3 inflammasome in various diseases, including neurodegenerative disorders. Compounds like 2,5-difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide are being explored for their ability to inhibit this inflammasome, potentially leading to new therapeutic strategies for treating inflammatory conditions .
Antimicrobial Activity
Sulfonamide derivatives have been historically recognized for their antimicrobial properties. The structural features of 2,5-difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide may enhance its efficacy against bacterial pathogens, making it a candidate for further antimicrobial studies .
Research Findings
A comprehensive review of literature reveals several promising findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(i) 2,5-Difluoro-N-[2-(Furan-2-yl)-2-(4-Methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide (CAS 877816-62-1)
- Molecular Formula: C₁₉H₁₇F₂NO₅S₂
- Molecular Weight : 441.47 g/mol
- Key Differences : Replaces the thiophene sulfonyl group with a 4-methylbenzenesulfonyl (tosyl) group. This substitution reduces sulfur content and introduces a methyl group on the benzene ring, likely increasing hydrophobicity compared to the thiophene variant .
(ii) N-{2-(2-Furyl)-2-[(4-Methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide (CAS 877816-73-4)
- Molecular Formula: C₂₀H₂₁NO₇S₂
- Molecular Weight : 459.51 g/mol
- Key Differences: Substitutes the 2,5-difluorophenyl group with 2,5-dimethoxyphenyl.
(iii) 2,5-Difluoro-N-{2-[4-Methyl-2-(3-Methylphenyl)-1,3-Thiazol-5-yl]ethyl}benzene-1-sulfonamide (ID: G856-3181)
- Molecular Formula : C₁₉H₁₈F₂N₂O₂S₂
- Molecular Weight : 408.49 g/mol
- Key Differences : Replaces the furan and thiophene sulfonyl groups with a thiazole ring and 3-methylphenyl substituent. This increases nitrogen content and introduces steric bulk, likely affecting solubility and receptor selectivity .
Physicochemical and Pharmacological Properties
Biological Activity
2,5-Difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a synthetic compound with potential biological activity. This article explores its synthesis, characterization, and various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzene sulfonamide core, substituted with difluoro and heterocyclic groups (furan and thiophene).
Molecular Formula : C₁₂H₁₁F₂N₁O₂S₂
Molecular Weight : 303.4 g/mol
CAS Number : 1060329-47-6
Synthesis
The synthesis of 2,5-difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the furan and thiophene moieties through cyclization reactions.
- Introduction of the difluoro group using fluorination techniques.
- Coupling with the sulfonamide group , which enhances solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to 2,5-difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 |
| Compound B | HeLa (Cervical) | 4.8 |
| 2,5-Difluoro... | A549 (Lung) | 6.1 |
Studies indicate that the presence of electron-withdrawing groups such as fluorine enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .
Antibacterial Activity
The antibacterial efficacy of sulfonamides is well-documented. The compound has been evaluated against both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound exhibits moderate antibacterial activity, potentially due to its ability to inhibit bacterial folate synthesis .
Anti-inflammatory Activity
Sulfonamides are also known for their anti-inflammatory properties. Research indicates that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines in vitro.
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of sulfonamide derivatives demonstrated that modifications at the benzene ring significantly influenced cytotoxicity against various cancer cell lines. The study found that introducing a furan ring increased activity against MCF-7 cells .
- Case Study on Antibacterial Efficacy : Another investigation into the antibacterial properties of sulfonamides revealed that structural variations impacted their effectiveness against resistant strains of bacteria, highlighting the importance of chemical modifications in enhancing biological activity .
Q & A
Q. Characterization :
- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in structurally related sulfonamides .
Basic: How do solubility and stability properties influence experimental design?
Answer:
The compound’s low aqueous solubility (due to hydrophobic furan/thiophene moieties) necessitates:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) for biological assays; mixtures with co-solvents (e.g., PEG-400) for in vivo studies .
- Stability testing : Accelerated degradation studies under varied pH (1–9), temperature (4–40°C), and light exposure to identify optimal storage conditions (e.g., -20°C in amber vials) .
Advanced: How can computational models predict biological interactions of this compound?
Answer:
Hybrid receptor-response models are employed:
- Docking simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2 or carbonic anhydrase IX) based on sulfonamide and fluorophenyl pharmacophores .
- QSAR analysis : Correlate electronic descriptors (e.g., Hammett σ values of fluorine substituents) with bioactivity data to optimize substituent positions .
- Contradiction resolution : Discrepancies between computational and wet-lab results (e.g., binding affinity vs. IC₅₀) may arise from solvent effects or protein flexibility; iterative refinement of force fields improves accuracy .
Advanced: How to resolve contradictions in reported synthetic yields or bioactivity data?
Answer:
Contradictions often stem from methodological differences:
- Reaction conditions : Compare temperature/pH control during sulfonation (yields vary by ±15% if pH >6) .
- Biological assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin viability tests) to reduce variability .
- Orthogonal validation : Use differential scanning calorimetry (DSC) to confirm crystallinity, which impacts dissolution rates and bioactivity .
Advanced: What strategies optimize structure-activity relationships (SAR) for this compound?
Answer:
Focus on modular derivatization:
- Fluorine substitution : Replace 2,5-difluoro groups with chloro or trifluoromethyl groups to assess electronic effects on sulfonamide acidity (pKa) and target binding .
- Heterocycle swapping : Substitute furan with pyrrole or thiophene with benzothiazole to probe steric and π-π stacking interactions .
- Biological testing : Use parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition screens to prioritize derivatives with balanced ADME profiles .
Basic: What analytical methods ensure purity and identity in quality control?
Answer:
- HPLC : Reverse-phase C18 column (gradient: water/acetonitrile + 0.1% TFA) to detect impurities (<0.5% threshold) .
- Elemental analysis : Validate C, H, N, S, and F content within ±0.3% of theoretical values .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and absence of unreacted intermediates .
Advanced: How to design derivatives for selective enzyme inhibition?
Answer:
- Target profiling : Screen against enzyme panels (e.g., kinases, phosphatases) to identify selectivity hotspots.
- Crystallographic guidance : Use resolved enzyme-ligand structures (e.g., PDB entries) to modify the ethyl linker length or introduce hydrogen-bond donors .
- Metabolic stability : Incorporate deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life in hepatic microsomes .
Advanced: What mechanistic insights explain conflicting bioactivity in cell vs. enzyme assays?
Answer:
Discrepancies may arise from:
- Off-target effects : Use CRISPR knockouts or siRNA silencing to confirm target specificity .
- Prodrug activation : Test if the compound requires metabolic activation (e.g., cytochrome P450-mediated oxidation) in cell-based systems .
- Membrane permeability : Compare logP values (experimental vs. predicted) to assess intracellular accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
